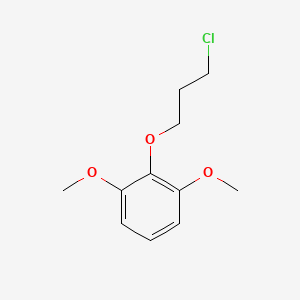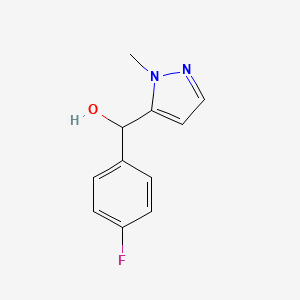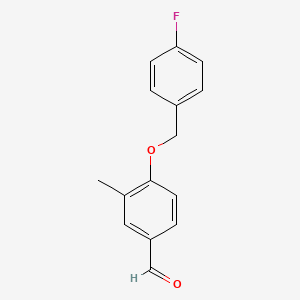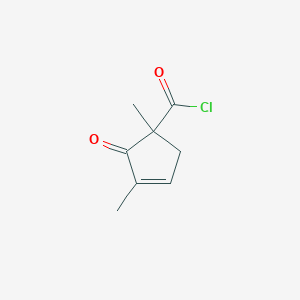
2,4,6-Trimethylphenylzinciodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethylphenylzinciodide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 2,4,6-trimethylphenyl group and an iodide ion. It is often used as a reagent in various chemical reactions due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenylzinciodide typically involves the reaction of 2,4,6-trimethylphenyl iodide with zinc in the presence of a suitable solvent. One common method is the direct insertion of zinc into the carbon-iodine bond of 2,4,6-trimethylphenyl iodide under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2,4,6-Trimethylphenylzinciodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenyl derivatives.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Substitution: It is commonly used in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical nucleophiles include halides, cyanides, and other organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4,6-trimethylphenol, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
2,4,6-Trimethylphenylzinciodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 2,4,6-Trimethylphenylzinciodide involves the transfer of the 2,4,6-trimethylphenyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used.
類似化合物との比較
Similar Compounds
Phenylzinc iodide: Similar in structure but lacks the methyl groups on the phenyl ring.
2,4,6-Trimethylphenylmagnesium bromide: Another organometallic compound with similar reactivity but contains magnesium instead of zinc.
2,4,6-Trimethylphenylboronic acid: Used in similar cross-coupling reactions but involves boron instead of zinc.
Uniqueness
2,4,6-Trimethylphenylzinciodide is unique due to the presence of the zinc atom, which imparts distinct reactivity and stability compared to its magnesium and boron counterparts. This makes it particularly useful in specific synthetic applications where other reagents may not be as effective.
特性
分子式 |
C9H11IZn |
|---|---|
分子量 |
311.5 g/mol |
IUPAC名 |
zinc;1,3,5-trimethylbenzene-6-ide;iodide |
InChI |
InChI=1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
CPTXDDRKMABYLS-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Zn+2].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)




![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)





![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)


